molecular formula C16H15N5O B2590251 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone CAS No. 303985-90-2

3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone

Cat. No. B2590251
CAS RN: 303985-90-2
M. Wt: 293.33
InChI Key: VJRUSAXANDNTNS-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone” is a complex organic compound. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is attached to a phenyl group and an azetanone group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction for the synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines has been described . This process involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives has also been demonstrated .


Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone” can be inferred from its name and the structures of similar compounds. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is attached to a phenyl group and an azetanone group .

Scientific Research Applications

properties

IUPAC Name

3,3-dimethyl-1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRUSAXANDNTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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